4,7-Difluoro-2H-indol-2-one
Overview
Description
4,7-Difluoro-2H-indol-2-one is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of fluorine atoms at the 4 and 7 positions of the indole ring enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Difluoro-2H-indol-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable indole precursor.
Cyclization: The cyclization step involves the formation of the indole ring, which can be facilitated by using catalysts like palladium or copper in the presence of appropriate ligands.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Fluorination: Utilizing continuous flow reactors to ensure efficient and consistent fluorination.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4,7-Difluoro-2H-indol-2-one undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.
Nucleophilic Addition: The carbonyl group at the 2-position makes it susceptible to nucleophilic addition reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid under acidic conditions.
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substituted Indoles: Products from electrophilic substitution.
Alcohols or Amines: Products from nucleophilic addition.
Quinones or Hydroquinones: Products from oxidation and reduction reactions.
Scientific Research Applications
4,7-Difluoro-2H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,7-Difluoro-2H-indol-2-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Binding Affinity: The presence of fluorine atoms enhances binding affinity to target proteins, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Indole-2-one: Lacks fluorine atoms, resulting in different chemical and biological properties.
4-Fluoroindole: Contains a single fluorine atom, offering a comparison in terms of reactivity and stability.
7-Fluoroindole: Another mono-fluorinated derivative with distinct characteristics.
Uniqueness
4,7-Difluoro-2H-indol-2-one stands out due to:
Enhanced Stability: The dual fluorination provides greater chemical stability.
Increased Biological Activity: The presence of two fluorine atoms enhances its interaction with biological targets.
Versatility: Its ability to undergo various chemical reactions makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4,7-difluoroindol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-5-1-2-6(10)8-4(5)3-7(12)11-8/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEPJJQAMQYXTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=O)N=C2C(=C1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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